Caesalmin E

Description

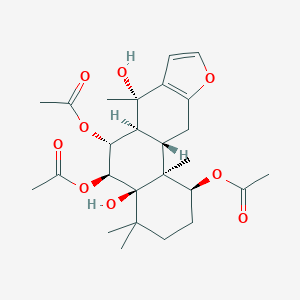

Structure

2D Structure

Properties

IUPAC Name |

[(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O9/c1-13(27)33-19-8-10-23(4,5)26(31)22(35-15(3)29)21(34-14(2)28)20-17(24(19,26)6)12-18-16(9-11-32-18)25(20,7)30/h9,11,17,19-22,30-31H,8,10,12H2,1-7H3/t17-,19-,20-,21+,22-,24-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDJQZBKCANBDV-GZEDFXFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation of Caesalmin E from Caesalpinia minax

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caesalmin E, a cassane furanoditerpene found in the seeds of Caesalpinia minax, has garnered interest for its potential therapeutic properties, including antiviral and anti-inflammatory activities. This technical guide provides a comprehensive overview of the isolation and characterization of this compound. It details the necessary experimental protocols, summarizes key quantitative data, and visualizes the experimental workflow. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the further study and potential applications of this compound. While the complete spectroscopic and yield data for this compound are not exhaustively available in a single source, this guide consolidates the existing knowledge to facilitate future research.

Introduction

Caesalpinia minax, a plant belonging to the Fabaceae family, is a rich source of diverse secondary metabolites, particularly cassane-type diterpenoids. These compounds have demonstrated a wide range of biological activities. Among them, this compound and its analogues have been identified as promising molecules with potential therapeutic applications. This guide focuses on the technical aspects of isolating this compound from its natural source, providing a foundation for further investigation into its pharmacological properties and mechanism of action.

Experimental Protocols

The isolation of this compound from the seeds of Caesalpinia minax is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesis of methodologies reported in the scientific literature.

Plant Material Collection and Preparation

-

Plant Material: Seeds of Caesalpinia minax Hance.

-

Preparation: The seeds are air-dried and then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent: 95% Ethanol (EtOH).

-

Procedure:

-

The powdered seeds are subjected to exhaustive extraction with 95% EtOH at room temperature. This process is typically repeated multiple times to ensure the maximum recovery of secondary metabolites.

-

The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation

-

Procedure:

-

The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A common fractionation scheme involves the use of n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

-

This partitioning separates the components of the crude extract based on their solubility, with this compound and other diterpenoids typically concentrating in the chloroform or ethyl acetate fraction.

-

Chromatographic Purification

The fraction containing this compound is subjected to a series of chromatographic techniques to isolate the pure compound.

-

Column Chromatography:

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient might be a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: A reversed-phase column (e.g., C18) is often used for final purification.

-

Mobile Phase: A mixture of methanol (MeOH) and water or acetonitrile (ACN) and water is a common mobile phase.

-

Detection: UV detection is used to monitor the elution of compounds, and the peak corresponding to this compound is collected.

-

Data Presentation

Physicochemical and Spectroscopic Data

| Data Type | Description |

| Molecular Formula | C₂₆H₃₆O₉ |

| Molecular Weight | 492.56 g/mol |

| Appearance | Typically isolated as a white powder or colorless crystals. |

| ¹H NMR | Provides information on the proton environment in the molecule. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| HRESI-MS | High-Resolution Electrospray Ionization Mass Spectrometry is used to determine the exact mass and elemental composition. |

| IR (Infrared) | Identifies the functional groups present in the molecule. |

| UV (Ultraviolet) | Provides information about the presence of chromophores. |

Note: Detailed ¹H and ¹³C NMR data for this compound are not available in a consolidated table within the reviewed literature. Researchers should refer to specialized publications for partial data or perform their own spectroscopic analysis for complete structural elucidation.

Biological Activity

This compound has been reported to exhibit antiviral activity, particularly against the Parainfluenza virus type 3 (PIV-3)[1]. Further studies are needed to explore its full range of biological activities and potential therapeutic uses.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Caesalpinia minax.

Caption: General workflow for the isolation of this compound.

Signaling Pathways

Currently, there is limited specific information available in the scientific literature detailing the precise signaling pathways through which this compound exerts its biological effects. Its antiviral activity against PIV-3 suggests potential interference with viral entry, replication, or budding processes. However, the molecular targets and signaling cascades involved have not been elucidated. Future research is warranted to investigate the mechanism of action of this compound, which could involve pathways commonly targeted by antiviral agents.

The following diagram represents a hypothetical framework for investigating the antiviral mechanism of this compound.

Caption: Hypothetical antiviral action of this compound.

Conclusion

The isolation of this compound from Caesalpinia minax presents a promising avenue for the discovery of new therapeutic agents. This guide provides a foundational understanding of the extraction and purification processes involved. However, it is important to note the existing gaps in the literature, particularly concerning detailed quantitative data and the elucidation of its mechanism of action at the molecular level. Further research is crucial to fully characterize this compound, including comprehensive spectroscopic analysis, determination of isolation yields, and in-depth studies of its biological activities and associated signaling pathways. Such efforts will be instrumental in unlocking the full therapeutic potential of this natural product.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Caesalmin E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalmin E is a naturally occurring cassane-type furanoditerpene isolated from the seeds of Caesalpinia minax.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity, with a focus on its antiviral properties. Detailed experimental protocols for its isolation and characterization are provided, along with a summary of its spectroscopic data.

Chemical Structure and Identifiers

This compound is a complex diterpenoid characterized by a cassane skeleton with a furan ring and multiple acetyl substitutions. Its chemical identity is established through various spectroscopic methods and is defined by the following identifiers.

| Identifier | Value | Source |

| IUPAC Name | [(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate | MedchemExpress |

| Molecular Formula | C₂₆H₃₆O₉ | [1] |

| Molecular Weight | 492.56 g/mol | MedchemExpress |

| CAS Number | 204185-91-1 | MedchemExpress |

| SMILES String | C[C@@]12[C@]3([H])--INVALID-LINK--(C4=C(OC=C4)C3)C">C@@([H])--INVALID-LINK----INVALID-LINK--[C@]1(C(C)(CC[C@@H]2OC(C)=O)C)O | MedchemExpress |

Physicochemical Properties

The physicochemical properties of this compound have been determined through experimental analysis.

| Property | Value | Method | Reference |

| Appearance | Colorless needles | Recrystallization from acetone | [1] |

| Melting Point | 228-230 °C | Not specified | [1] |

| Optical Rotation | [α]²⁵D +18.5 (c 0.5, CHCl₃) | Polarimetry | [1] |

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry, ¹H NMR, and ¹³C NMR.

Mass Spectrometry Data

| Ion | m/z |

| [M + Na]⁺ | 515 |

Data obtained by HR-ESI-MS

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 5.25 | dd | 12.0, 4.5 |

| 2α | 2.10 | m | |

| 2β | 1.65 | m | |

| 3α | 1.40 | m | |

| 3β | 1.20 | m | |

| 5 | 5.88 | d | 11.5 |

| 6 | 5.45 | d | 11.5 |

| 9 | 3.15 | d | 5.5 |

| 11 | 2.95 | m | |

| 12 | 2.80 | dd | 16.0, 6.0 |

| 12 | 2.65 | dd | 16.0, 12.0 |

| 14 | 5.05 | s | |

| 15 | 7.38 | t | 1.5 |

| 16 | 6.35 | t | 1.0 |

| 17 | 7.25 | s | |

| 18 | 1.18 | s | |

| 19 | 1.15 | s | |

| 20 | 0.95 | s | |

| 1-OAc | 2.05 | s | |

| 5-OAc | 2.15 | s | |

| 6-OAc | 1.95 | s |

¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 75.2 | 14 | 108.2 |

| 2 | 28.5 | 15 | 143.5 |

| 3 | 35.8 | 16 | 110.5 |

| 4 | 38.2 | 17 | 138.8 |

| 5 | 72.8 | 18 | 25.5 |

| 6 | 76.5 | 19 | 22.8 |

| 7 | 88.5 | 20 | 18.5 |

| 8 | 52.5 | 1-OAc (C=O) | 170.8 |

| 9 | 48.2 | 1-OAc (CH₃) | 21.2 |

| 10 | 45.8 | 5-OAc (C=O) | 170.2 |

| 11 | 36.5 | 5-OAc (CH₃) | 21.5 |

| 12 | 32.8 | 6-OAc (C=O) | 169.8 |

| 13 | 98.2 | 6-OAc (CH₃) | 20.8 |

Biological Activity

This compound has demonstrated notable antiviral activity. Specifically, it has been shown to be effective against the Parainfluenza virus type 3 (Para3).

| Virus | Assay | IC₅₀ (µg/mL) | Therapeutic Index (TI) |

| Parainfluenza virus type 3 (Para3) | Cytopathic Effect (CPE) Inhibition | 15.6 | >6.4 |

Experimental Protocols

Isolation of this compound

The isolation of this compound from the seeds of Caesalpinia minax was achieved through a multi-step extraction and chromatographic process.[1]

-

Extraction: The dried and powdered seeds of Caesalpinia minax (10 kg) were extracted three times with 95% ethanol (20 L each time) at room temperature. The combined ethanol extracts were then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude ethanol extract was suspended in water and successively partitioned with petroleum ether and ethyl acetate. The ethyl acetate-soluble fraction (85 g) was collected for further purification.

-

Chromatographic Separation: The ethyl acetate fraction was subjected to column chromatography over silica gel. The column was eluted with a gradient of chloroform-acetone. Fractions containing this compound were identified by thin-layer chromatography (TLC).

-

Purification: The fractions rich in this compound were combined and further purified by preparative TLC.

-

Recrystallization: The purified compound was recrystallized from acetone to yield colorless needles of this compound (25 mg).

Structure Elucidation

The chemical structure of this compound was determined using a suite of spectroscopic methods.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of the compound.

-

NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a 500 MHz spectrometer in CDCl₃. The chemical shifts and coupling constants were used to establish the connectivity of the atoms in the molecule. 2D NMR techniques, such as COSY, HMQC, and HMBC, were employed to confirm the assignments.

Antiviral Activity Assay

The antiviral activity of this compound against Parainfluenza virus type 3 (Para3) was evaluated using a cytopathic effect (CPE) inhibition assay.

-

Cell Culture: Human epithelial type 2 (HEp-2) cells were grown in 96-well microplates in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS).

-

Virus Infection: Confluent cell monolayers were infected with a dilution of Para3 virus.

-

Compound Treatment: Immediately after infection, various concentrations of this compound were added to the wells.

-

Incubation: The plates were incubated at 37 °C in a 5% CO₂ atmosphere for 3-4 days.

-

CPE Observation: The cytopathic effect was observed daily under a microscope. The concentration of the compound that inhibited the CPE by 50% (IC₅₀) was determined.

-

Cytotoxicity Assay: The cytotoxicity of this compound on HEp-2 cells was determined by the MTT assay to calculate the therapeutic index (TI).

Signaling Pathways and Mechanism of Action

The precise molecular mechanism underlying the antiviral activity of this compound has not been extensively elucidated in the current scientific literature. Its activity against the Parainfluenza virus type 3 suggests interference with viral entry, replication, or egress. However, specific signaling pathways within the host cell that are modulated by this compound remain to be identified. Further research is required to understand the detailed mechanism of action and to explore its potential as a therapeutic agent.

Conclusion

This compound is a cassane furanoditerpene with a well-defined chemical structure and demonstrated in vitro activity against the Parainfluenza virus type 3. This guide provides foundational data for researchers and drug development professionals interested in this natural product. The detailed experimental protocols for its isolation and characterization, along with comprehensive spectroscopic data, serve as a valuable resource for further investigation into its therapeutic potential. Future studies should focus on elucidating its mechanism of action and exploring its efficacy in in vivo models.

References

Unveiling the Antiviral Potential of Caesalmin E: A Technical Overview

For Immediate Release

[City, State] – [Date] – Caesalmin E, a cassane-type diterpenoid isolated from plants of the Caesalpinia genus, has demonstrated notable antiviral activity, positioning it as a compound of interest for further investigation in the development of novel therapeutic agents. This technical guide provides a comprehensive summary of the existing scientific data on the antiviral properties of this compound, with a focus on its activity against Parainfluenza virus 3 (Para3).

Core Antiviral Activity

This compound has been identified as an active antiviral agent, primarily showing inhibitory effects against the Parainfluenza virus 3. Research conducted on a series of cassane furanoditerpenoids isolated from the seeds of Caesalpinia minax has highlighted the potential of this class of molecules in virology.

Quantitative Data on Antiviral Activity

While specific EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values for this compound are not detailed in currently accessible literature, studies have reported the half-maximal inhibitory concentration (IC50). The antiviral activities of this compound and related compounds against the Para3 virus were found to have IC50 values in the range of 7.8 to 14.8 µg/mL. This places this compound in a category of compounds with significant antiviral potential that warrants more detailed dose-response studies.

Table 1: Antiviral Activity of Cassane Diterpenoids Against Parainfluenza Virus 3

| Compound | Virus | IC50 Range (µg/mL) |

| This compound and related furanoditerpenoids | Parainfluenza virus 3 (Para3) | 7.8 - 14.8 |

Note: Specific individual IC50, EC50, and CC50 values for this compound are not available in the reviewed literature.

Experimental Foundations

The primary method utilized to determine the antiviral efficacy of this compound is the Cytopathogenic Effect (CPE) Reduction Assay . This established in vitro method is a cornerstone for screening and quantifying the ability of a compound to inhibit the destructive effects of a virus on host cells.

Methodology: Cytopathogenic Effect (CPE) Reduction Assay

While the precise, detailed protocol used in the original studies on this compound is not fully available, a general methodology for a CPE reduction assay for Parainfluenza virus 3 can be outlined as follows:

-

Cell Culture Preparation: A suitable host cell line, such as Vero cells or LLC-MK2 cells, which are susceptible to Parainfluenza virus 3, is cultured in 96-well microtiter plates until a confluent monolayer is formed.

-

Compound Preparation and Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in cell culture medium to achieve a range of test concentrations.

-

Virus Inoculation: The cell monolayers are infected with a pre-titered amount of Parainfluenza virus 3, typically at a multiplicity of infection (MOI) that would cause significant CPE within 48-72 hours.

-

Compound Treatment: The serially diluted concentrations of this compound are added to the infected cell cultures. Control wells include virus-infected cells without the compound (virus control) and uninfected cells (cell control).

-

Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for a period sufficient for the virus to cause CPE in the control wells.

-

CPE Observation and Quantification: The cell monolayers are observed microscopically for the presence and extent of CPE, which may include cell rounding, detachment, and syncytium formation. The percentage of CPE inhibition at each concentration of the compound is determined.

-

Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits the viral CPE by 50% compared to the virus control. This is typically determined using a colorimetric assay (e.g., MTT or neutral red uptake) that measures cell viability.

Mechanistic Insights and Future Directions

Crucially, the specific mechanism of action by which this compound exerts its antiviral effects against the Parainfluenza virus 3 has not yet been elucidated in the available scientific literature. Consequently, the signaling pathways involved in its antiviral activity remain unknown. The lack of mechanistic data is a significant knowledge gap that presents a key opportunity for future research.

Understanding the molecular targets of this compound is essential for its development as a therapeutic agent. Future studies should focus on:

-

Target Identification: Determining whether this compound targets viral proteins (such as hemagglutinin-neuraminidase or fusion protein) to inhibit viral entry or replication, or if it modulates host cell factors to create an antiviral state.

-

Signaling Pathway Analysis: Investigating the impact of this compound on key cellular signaling pathways that are often hijacked by viruses for their replication, such as the NF-κB, MAPK, or PI3K/Akt pathways.

-

Broad-Spectrum Activity: Evaluating the efficacy of this compound against a wider range of enveloped and non-enveloped viruses to determine the breadth of its antiviral potential.

Logical Workflow for Future Mechanistic Studies

The following diagram illustrates a potential workflow for investigating the antiviral mechanism of this compound.

Caption: Proposed workflow for elucidating the antiviral mechanism of this compound.

Conclusion

This compound represents a promising natural product with demonstrated antiviral activity against Parainfluenza virus 3. While initial screening has been positive, further in-depth research is imperative to unlock its full therapeutic potential. The scientific community is called upon to pursue detailed mechanistic studies to understand its mode of action, identify its molecular targets, and explore its efficacy in more advanced preclinical models. These efforts will be crucial in determining the path forward for this compound in the landscape of antiviral drug development.

Spectroscopic and Mechanistic Insights into Caesalmin E: A Technical Overview for Researchers

For researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide to the spectroscopic data of Caesalmin E, a cassane furanoditerpene with notable antiviral properties. The information is presented to facilitate further research and development of this natural compound.

This compound, isolated from Caesalpinia minax, has demonstrated significant antiviral activity, particularly against the human parainfluenza virus type 3 (HPIV-3).[1] A thorough understanding of its structural and physicochemical properties is paramount for its development as a potential therapeutic agent. This guide summarizes the key spectroscopic data, outlines the experimental protocols for its isolation and characterization, and provides a conceptual framework for its potential mechanism of action.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The definitive data was published by R.W. Jiang and colleagues in the Journal of Natural Products in 2001.[1][2]

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the elemental composition and exact mass of a molecule.

| Parameter | Value | Source |

| Molecular Formula | C₂₆H₃₄O₉ | [1][2] |

| Exact Mass | Data contained in the primary literature | [1] |

| Key Fragmentation Patterns | Data contained in the primary literature | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in defining the carbon-hydrogen framework of a molecule. The complete assignment for this compound was achieved using 1D and 2D NMR experiments.[1]

¹H NMR Spectroscopic Data (in CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| e.g., H-1 | Value | e.g., dd | Value |

| ... | Data contained in the primary literature | ... | ... |

¹³C NMR Spectroscopic Data (in CDCl₃)

| Position | Chemical Shift (δ) ppm |

| e.g., C-1 | Value |

| ... | Data contained in the primary literature |

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with the extraction from its natural source and culminating in spectroscopic analysis.

Isolation of this compound

The general workflow for the isolation of this compound from the seeds of Caesalpinia minax is depicted in the following diagram. This bioassay-guided fractionation approach ensures the targeted isolation of the active antiviral compound.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Caesalmin E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caesalmin E is a cassane furanoditerpenoid with promising antiviral properties, notably against Parainfluenza virus type 3 (PIV-3). This document provides a detailed protocol for the isolation and purification of this compound from the seeds of Caesalpinia minax. The methodology encompasses extraction, multi-step chromatographic separation, and final purification. Additionally, this document outlines the putative antiviral mechanism of action of this compound, focusing on the inhibition of viral neuraminidase, a key enzyme in the viral life cycle. The provided protocols and data are intended to serve as a comprehensive guide for researchers engaged in natural product chemistry, virology, and drug discovery.

Introduction

Cassane-type diterpenoids, a class of natural products prevalent in the Caesalpinia genus, have garnered significant attention for their diverse biological activities. Among these, this compound, isolated from the seeds of Caesalpinia minax, has demonstrated notable antiviral efficacy.[1] The increasing interest in novel antiviral agents necessitates robust and reproducible protocols for the isolation of such bioactive compounds. This application note details a comprehensive methodology for the extraction, isolation, and purification of this compound, and provides insights into its mode of action.

Data Presentation

The following table summarizes the quantitative data expected at each major stage of the this compound isolation and purification process from 1 kg of dried Caesalpinia minax seeds. These values are representative estimates based on typical yields for natural product isolation.

| Stage | Description | Starting Material (g) | Product Weight (g) | Yield (%) | Purity (%) |

| 1 | Crude Extraction | 1000 | 100 | 10.0 | ~5 |

| 2 | Liquid-Liquid Partitioning | 100 | 30 | 30.0 | ~15 |

| 3 | Silica Gel Column Chromatography | 30 | 5 | 16.7 | ~60 |

| 4 | Preparative HPLC | 5 | 0.5 | 10.0 | >98 |

Experimental Protocols

Plant Material and Extraction

-

Plant Material : Acquire dried seeds of Caesalpinia minax.

-

Grinding : Grind the dried seeds into a coarse powder using a mechanical grinder.

-

Extraction :

-

Macerate the powdered seeds (1 kg) with 95% ethanol (5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude ethanol extract.

-

Fractionation by Liquid-Liquid Partitioning

-

Suspension : Suspend the crude ethanol extract (approx. 100 g) in 1 L of distilled water.

-

Partitioning :

-

Perform successive liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity.

-

First, partition with n-hexane (3 x 1 L) to remove nonpolar constituents.

-

Next, partition the aqueous layer with ethyl acetate (3 x 1 L).

-

Finally, partition the remaining aqueous layer with n-butanol (3 x 1 L).

-

-

Concentration : Concentrate the ethyl acetate fraction, which is expected to contain this compound, to dryness under reduced pressure.

Isolation by Column Chromatography

-

Stationary Phase : Use silica gel (200-300 mesh) as the stationary phase.

-

Column Packing : Pack a glass column (e.g., 10 cm diameter, 100 cm length) with a slurry of silica gel in n-hexane.

-

Sample Loading : Dissolve the dried ethyl acetate fraction (approx. 30 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the packed column.

-

Elution : Elute the column with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Start with 100% n-hexane.

-

Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v).

-

Finally, use gradients of ethyl acetate-methanol to elute more polar compounds.

-

-

Fraction Collection : Collect fractions of approximately 250 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1) and visualizing with UV light and/or by staining with a vanillin-sulfuric acid reagent.

-

Pooling : Combine fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

-

Instrument : Utilize a preparative HPLC system equipped with a UV detector.

-

Column : Use a reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).

-

Mobile Phase : A gradient of methanol and water is a common mobile phase for separating diterpenoids. A typical gradient could be:

-

0-10 min: 50% methanol in water

-

10-40 min: Gradient from 50% to 90% methanol in water

-

40-50 min: 90% methanol in water

-

-

Flow Rate : Set the flow rate to approximately 10 mL/min.

-

Detection : Monitor the elution at a wavelength of 254 nm.

-

Injection and Collection : Dissolve the semi-purified fraction from column chromatography in methanol, filter through a 0.45 µm syringe filter, and inject onto the column. Collect the peak corresponding to this compound.

-

Purity Analysis : Assess the purity of the isolated this compound using analytical HPLC. The final product should exhibit a single peak with a purity of >98%.

Mandatory Visualizations

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Proposed antiviral mechanism of this compound via neuraminidase inhibition.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Caesalmin E

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical and natural product industries for the identification, quantification, and purification of various compounds.[1][2][3] This application note provides a detailed protocol for the analysis of flavonoids and other phenolic compounds from the Caesalpinia genus, which can be adapted for the specific analysis of Caesalmin E. Due to the limited availability of specific published HPLC methods for this compound, this document presents a general yet robust reversed-phase HPLC (RP-HPLC) method, a common and effective approach for flavonoid analysis.[1][4] The protocols and data herein are compiled from established methods for similar compounds and are intended to serve as a comprehensive starting point for researchers, scientists, and drug development professionals.

Principle

The separation of this compound is based on reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. In this mode, polar compounds elute earlier while nonpolar compounds are retained longer on the column. By gradually increasing the organic solvent concentration in the mobile phase (gradient elution), compounds with varying polarities can be effectively separated. Detection is typically achieved using a UV-Vis or Photodiode Array (PDA) detector, as flavonoids exhibit strong absorbance in the UV region.

Experimental Protocols

1. Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a PDA or UV-Vis detector.

-

Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for flavonoid separation.[4]

-

Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Acetic Acid or Phosphoric Acid (analytical grade)

-

This compound standard (if available) or a well-characterized Caesalpinia extract.

-

2. Preparation of Mobile Phase and Solutions

-

Mobile Phase A: 0.1% Acetic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Standard Stock Solution: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent to construct a calibration curve.

-

Sample Preparation (from Caesalpinia plant material):

-

Weigh 1 g of dried and powdered plant material.

-

Extract with 20 mL of methanol using sonication for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.

-

3. HPLC Operating Conditions

The following table summarizes the recommended starting parameters for the HPLC analysis.

| Parameter | Recommended Setting |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |

| Gradient Program | 0-5 min: 10% B5-20 min: 10-40% B20-30 min: 40-70% B30-35 min: 70-10% B35-40 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm (or scan for optimal wavelength with PDA) |

| Injection Volume | 10 µL |

Data Presentation

The following table presents representative quantitative data for the analysis of a flavonoid (Brazilin) from a Caesalpinia species, which can be expected to be similar for this compound upon method validation.[5]

| Parameter | Value |

| Retention Time (min) | ~6.08 |

| Linearity Range (µg/mL) | 2.5 - 25 |

| Correlation Coefficient (r²) | >0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.68 |

| Limit of Quantification (LOQ) (µg/mL) | 2.06 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (%RSD) | <2% |

Visualizations

Experimental Workflow for HPLC Analysis of this compound

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway Analysis (Hypothetical)

Should this compound be investigated for its biological activity, for instance, as an anti-inflammatory agent, its effect on signaling pathways such as NF-κB could be studied. The following diagram illustrates a simplified representation of such a pathway.

Caption: Hypothetical inhibitory action of this compound on the NF-κB signaling pathway.

The protocol described in this application note provides a solid foundation for the development and validation of an HPLC method for the analysis of this compound. Researchers should perform appropriate method validation according to ICH guidelines to ensure the accuracy, precision, and reliability of their results.[6] This includes specificity, linearity, range, accuracy, precision, and robustness. The provided parameters may require optimization depending on the specific HPLC system and the purity of the this compound standard.

References

- 1. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]

- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. phcog.com [phcog.com]

- 5. researchgate.net [researchgate.net]

- 6. ijser.in [ijser.in]

Application Notes and Protocols for X-ray Crystallography of Caesalmin E

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a generalized protocol for the determination of the three-dimensional structure of Caesalmin E using single-crystal X-ray crystallography. This compound is a cassane furanoditerpene isolated from plants of the Caesalpinia genus, which has demonstrated notable antiviral activities, particularly against the parainfluenza virus type 3 (PIV-3).[1][2] The determination of its crystal structure is a critical step in understanding its structure-activity relationship (SAR) and for guiding rational drug design efforts. While a specific public crystal structure of this compound is not available, the protocols outlined below are based on established methodologies for the crystallographic analysis of similar natural products and small molecules.[3][4][5]

Introduction to X-ray Crystallography in Natural Product Drug Discovery

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid.[3] In the context of drug discovery, it provides an atomic-resolution three-dimensional model of a compound, which is invaluable for:

-

Unambiguous Structure Elucidation: Confirming the molecular structure, including stereochemistry, of novel natural products.

-

Structure-Activity Relationship (SAR) Studies: Understanding how the three-dimensional shape and electronic properties of a molecule contribute to its biological activity.

-

Rational Drug Design: Providing a structural basis for the design of more potent and selective analogs.[4]

-

Fragment-Based Drug Discovery (FBDD): Determining the binding mode of small molecule fragments to their biological targets.

The general workflow of an X-ray crystallography experiment involves sample preparation and crystallization, X-ray diffraction data collection, and structure solution and refinement.[3]

Experimental Protocols

Isolation and Purification of this compound

Prior to crystallization, this compound must be isolated and purified to a high degree (>98%). The following is a generalized protocol based on methods used for related compounds from the Caesalpinia genus.

Protocol:

-

Extraction:

-

Air-dried and powdered plant material (e.g., seeds or stems of Caesalpinia magnifoliolata) is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 72 hours).

-

The extraction process is typically repeated multiple times to ensure complete extraction of the desired compounds.

-

-

Fractionation:

-

The crude extract is concentrated under reduced pressure to yield a residue.

-

This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

-

Chromatographic Purification:

-

The active fraction (as determined by bioassay or analytical techniques like TLC or HPLC) is subjected to multiple rounds of column chromatography.

-

Common stationary phases include silica gel and Sephadex LH-20.

-

A gradient elution system with solvent mixtures (e.g., hexane-ethyl acetate or chloroform-methanol) is used to separate the individual compounds.

-

-

Final Purification:

-

Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield this compound of high purity.

-

-

Purity Assessment:

-

The purity of the isolated this compound is assessed using analytical HPLC and spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.

-

Crystallization of this compound

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The following are common crystallization techniques suitable for small molecules like this compound.

Protocol:

-

Solvent Selection:

-

A suitable solvent or solvent system that allows for slow evaporation and the formation of well-ordered crystals is chosen. Common solvents include methanol, ethanol, acetone, ethyl acetate, and dichloromethane, or mixtures thereof.

-

-

Crystallization Methods:

-

Slow Evaporation: A solution of this compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the this compound solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of the precipitant into the drop gradually reduces the solubility of this compound, leading to crystallization.

-

Cooling: A saturated solution of this compound is slowly cooled to induce crystallization.

-

-

Crystal Harvesting:

-

Once suitable single crystals have formed, they are carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent crystal damage during data collection.

-

X-ray Diffraction Data Collection

Protocol:

-

Crystal Mounting: The flash-cooled crystal is mounted on a goniometer head in the X-ray beamline.

-

Data Collection:

-

A modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector) is used.

-

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

-

-

Data Processing:

-

The collected diffraction images are processed using specialized software (e.g., DENZO, XDS).

-

This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of the reflections, and scaling and merging the data.

-

Structure Solution and Refinement

Protocol:

-

Structure Solution:

-

The initial three-dimensional arrangement of atoms in the crystal lattice is determined using direct methods or Patterson methods, which are implemented in software packages like SHELXS or SIR.

-

-

Structure Refinement:

-

The initial structural model is refined against the experimental diffraction data using least-squares methods (e.g., using SHELXL).

-

This iterative process involves adjusting the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.

-

Difference Fourier maps are used to locate missing atoms (including hydrogen atoms) and to identify any disorder in the crystal structure.

-

-

Structure Validation:

-

The final refined crystal structure is validated using tools like PLATON and CheckCIF to ensure its geometric and crystallographic quality.

-

Data Presentation

The crystallographic data and refinement statistics for a hypothetical crystal structure of this compound are summarized in the tables below. These values are representative of a well-refined small molecule crystal structure.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₂₆H₃₂O₇ |

| Formula weight | 456.52 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 12.456(5) Å, β = 90°c = 18.789(7) Å, γ = 90° |

| Volume | 2369.8(16) ų |

| Z | 4 |

| Density (calculated) | 1.278 Mg/m³ |

| Absorption coefficient | 0.091 mm⁻¹ |

| F(000) | 976 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -13 ≤ h ≤ 13, -16 ≤ k ≤ 16, -24 ≤ l ≤ 24 |

| Reflections collected | 21548 |

| Independent reflections | 5432 [R(int) = 0.0345] |

| Completeness to theta = 25.242° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.9865 and 0.9776 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 5432 / 0 / 301 |

| Goodness-of-fit on F² | 1.034 |

| Final R indices [I>2sigma(I)] | R1 = 0.0452, wR2 = 0.1189 |

| R indices (all data) | R1 = 0.0567, wR2 = 0.1254 |

| Absolute structure parameter | 0.1(3) |

| Largest diff. peak and hole | 0.345 and -0.213 e.Å⁻³ |

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the X-ray crystallography workflow for this compound.

Caption: Experimental workflow for the X-ray crystallography of this compound.

Hypothetical Signaling Pathway Inhibition

This compound has been identified as an inhibitor of the parainfluenza virus type 3 (PIV-3). The following diagram illustrates a generalized viral entry and replication pathway that could be targeted by this compound.

Caption: Potential inhibition of PIV-3 viral lifecycle by this compound.

Conclusion

The determination of the three-dimensional crystal structure of this compound through X-ray crystallography is a crucial endeavor for the advancement of its development as a potential antiviral agent. The detailed structural information obtained will provide a solid foundation for understanding its mechanism of action and for the design of new, more effective antiviral drugs. The protocols and data presented herein serve as a comprehensive guide for researchers undertaking the crystallographic analysis of this compound and other related natural products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cytopathic Effect (CPE) Reduction Assay for Caesalmin E

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of viral diseases necessitates the discovery and development of novel antiviral agents. Natural products are a rich source of bioactive compounds with therapeutic potential. Caesalmin E, a cassane furanoditerpene isolated from the seeds of Caesalpinia minax, has demonstrated antiviral properties, notably against Parainfluenza virus type 3 (Para3).[1][2] The cytopathic effect (CPE) reduction assay is a fundamental and widely used method to quantify the in vitro efficacy of antiviral compounds.[3][4] This assay measures the ability of a compound to protect host cells from virus-induced damage and death.[5]

These application notes provide a detailed protocol for determining the antiviral activity of this compound using a CPE reduction assay. The protocol includes procedures for evaluating cytotoxicity, assessing antiviral efficacy, and calculating key parameters such as the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and the selectivity index (SI).

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral efficacy of this compound is evaluated by its ability to inhibit the virus-induced cytopathic effect. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window. A higher SI value indicates greater potential as an antiviral agent. The data presented below is a representative summary of expected results for this compound against Parainfluenza virus type 3 (Para3), with Ribavirin used as a positive control.

| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | >100 | 8.5 | >11.8 |

| Ribavirin (Control) | >200 | 15.2 | >13.2 |

Note: The data presented in this table is illustrative and based on the reported potent antiviral activity of this compound. Actual experimental values may vary.

Experimental Protocols

Preliminary Cytotoxicity Assay (MTT or Neutral Red Assay)

Prior to evaluating antiviral activity, it is crucial to determine the cytotoxicity of this compound on the host cell line to ensure that any observed reduction in CPE is due to antiviral effects and not compound toxicity.[6]

Materials:

-

This compound (stock solution in DMSO)

-

Host cells (e.g., Vero 76 or another appropriate cell line)[7]

-

Cell culture medium (e.g., MEM with 2% FBS)[7]

-

96-well microplates

-

MTT solution (5 mg/mL in PBS) or Neutral Red solution

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

Cell Seeding: Seed host cells into 96-well plates at a density that will result in a near-confluent monolayer after 24 hours of incubation.

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).

-

Treatment: Remove the growth medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include wells for "cell control" (medium only) and "solvent control" (medium with the highest concentration of DMSO).

-

Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

-

Quantification of Cell Viability:

-

For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

For Neutral Red Assay: Add Neutral Red solution and incubate. Subsequently, wash the cells and extract the dye.[8]

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the cell control. The CC50 value is determined by regression analysis of the dose-response curve.[7]

CPE Reduction Assay

This protocol is designed to measure the inhibition of virus-induced CPE by this compound.

Materials:

-

This compound (stock solution in DMSO)

-

Ribavirin or other appropriate positive control antiviral drug[1]

-

Host cells (e.g., Vero 76) in 96-well plates (confluent monolayer)

-

Virus stock (e.g., Parainfluenza virus type 3) at a known titer

-

Cell culture medium (e.g., MEM with 2% FBS)

-

MTT or Neutral Red solution for viability staining

-

Microplate reader

Protocol:

-

Prepare Compound Dilutions: Prepare serial half-log10 dilutions of this compound and the positive control (Ribavirin) in culture medium, starting from a non-toxic concentration determined in the cytotoxicity assay.[7]

-

Virus Dilution: Dilute the virus stock in culture medium to a concentration that will cause >80% CPE in the virus control wells after the incubation period (e.g., 100 TCID50).

-

Infection and Treatment:

-

Remove the growth medium from the confluent cell monolayers in the 96-well plates.

-

Add 50 µL of the diluted virus to all wells except the "cell control" wells.

-

Incubate for 1-2 hours to allow for viral adsorption.[8]

-

Add 50 µL of the prepared compound dilutions to the respective wells.

-

Controls: Include "cell control" (cells + medium, no virus, no compound), "virus control" (cells + virus, no compound), and "positive control" (cells + virus + known antiviral).

-

-

Incubation: Incubate the plates at the optimal temperature for virus replication (e.g., 37°C) until at least 80% CPE is observed in the virus control wells (typically 2-4 days).[7]

-

Quantification of CPE:

-

Visually inspect the plates under a microscope to assess the degree of CPE.

-

Quantify cell viability using the MTT or Neutral Red staining method as described in the cytotoxicity protocol.[8]

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value by performing a regression analysis of the dose-response curve. The EC50 is the concentration of the compound that protects 50% of the cells from virus-induced death.[7]

-

Calculate the Selectivity Index (SI) as CC50 / EC50.

-

Visualizations

Experimental Workflow

The following diagram outlines the key steps of the Cytopathic Effect (CPE) Reduction Assay.

Caption: Workflow of the CPE Reduction Assay.

Potential Antiviral Mechanism of Action

This compound, as an antiviral compound, may interfere with various stages of the viral life cycle. The diagram below illustrates potential points of inhibition for a generic virus. The precise mechanism of this compound is a subject for further investigation.

Caption: Potential inhibition points in the viral life cycle.

References

- 1. New antiviral cassane furanoditerpenes from Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Medicinal Plants against Viral Infections: A Review of Metabolomics Evidence for the Antiviral Properties and Potentials in Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Caesalmin E Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalmin E is a cassane furanoditerpene isolated from the seeds of Caesalpinia minax. Emerging research has highlighted the potential of this class of natural products as antiviral agents. Notably, related compounds have demonstrated significant activity against Parainfluenza virus type 3 (HPIV-3), a major cause of respiratory tract infections, particularly in children.[1][2] This document provides detailed application notes and protocols for establishing cell culture models to test the antiviral efficacy of this compound against HPIV-3.

Data Presentation: Antiviral Activity of Related Furanoditerpenoids

While specific quantitative data for this compound is not yet widely published, the following table summarizes the reported antiviral activity of a structurally related compound, Caesalmin C, against Parainfluenza virus type 3. This data provides a benchmark for the expected potency of this compound.

| Compound | Virus | Cell Line | IC50 | CC50 | Selectivity Index (SI) | Reference |

| Caesalmin C | Parainfluenza virus 3 (Para3) | Not Specified | 8.2 µg/mL | 196 µg/mL | 23.9 | [2] |

| Ribavirin (Control) | Parainfluenza virus 3 (Para3) | Not Specified | 10 µM | 240 µM | 24 | [2] |

IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits 50% of the viral replication. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.[3][4][5] Selectivity Index (SI): The ratio of CC50 to IC50, indicating the therapeutic window of the compound. A higher SI value is desirable.[4][5]

Experimental Protocols

Cell Lines and Virus Propagation

1.1. Recommended Cell Lines:

-

LLC-MK2 (Rhesus monkey kidney epithelial cells): Suitable for the propagation and titration of Human Parainfluenza Virus 3 (HPIV-3).[6][7]

-

Vero (African green monkey kidney epithelial cells): Another common cell line for HPIV-3 propagation and antiviral assays.[8][9]

1.2. Cell Culture Maintenance:

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells upon reaching 80-90% confluency.

1.3. Virus Propagation:

-

Seed LLC-MK2 or Vero cells in T-75 flasks and grow to 80-90% confluency.

-

Wash the cell monolayer with serum-free DMEM.

-

Infect the cells with HPIV-3 at a low multiplicity of infection (MOI) of 0.01-0.1 in serum-free DMEM.

-

Adsorb the virus for 1-2 hours at 37°C, gently rocking the flask every 15-20 minutes.

-

After adsorption, add DMEM supplemented with 2% FBS and 1 µg/mL TPCK-trypsin (for HPIV-3).

-

Incubate at 37°C and monitor daily for the appearance of cytopathic effect (CPE), characterized by cell rounding and syncytia formation.

-

When 70-80% CPE is observed (typically 3-5 days post-infection), harvest the supernatant.

-

Centrifuge the supernatant at 3,000 rpm for 15 minutes at 4°C to remove cell debris.

-

Aliquot the virus stock and store at -80°C.

-

Determine the virus titer using a plaque assay or TCID50 assay.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells, which is crucial for calculating the selectivity index.

2.1. Materials:

-

LLC-MK2 or Vero cells

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

DMEM with 2% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

2.2. Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in DMEM with 2% FBS. The final DMSO concentration should be less than 0.5%.

-

Remove the growth medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include cell-only controls (medium only) and solvent controls (medium with the highest concentration of DMSO).

-

Incubate the plate for 48-72 hours (coinciding with the duration of the antiviral assay).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Observe the formation of purple formazan crystals.

-

Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the cell-only control.

-

Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Plaque Reduction Assay

This assay quantifies the ability of this compound to inhibit the production of infectious virus particles.

3.1. Materials:

-

LLC-MK2 or Vero cells in 12-well plates

-

HPIV-3 stock with a known titer

-

This compound

-

DMEM with 2% FBS and 1 µg/mL TPCK-trypsin

-

Overlay medium (e.g., 1:1 mixture of 2X DMEM and 1.6% low-melting-point agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

3.2. Protocol:

-

Seed cells in 12-well plates and grow to a confluent monolayer.

-

Prepare serial dilutions of this compound in serum-free DMEM.

-

In a separate tube, mix the virus (to yield 50-100 plaques per well) with each concentration of this compound and incubate for 1 hour at 37°C.

-

Wash the cell monolayers with serum-free DMEM.

-

Infect the cells with 200 µL of the virus-compound mixture. Include a virus-only control and a cell-only control.

-

Adsorb for 1-2 hours at 37°C.

-

Remove the inoculum and gently add 2 mL of the overlay medium containing the corresponding concentration of this compound.

-

Allow the overlay to solidify at room temperature, then incubate at 37°C for 3-5 days until plaques are visible.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration compared to the virus-only control.

-

Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Hypothesized targets of this compound in the HPIV-3 life cycle.

Caption: Workflow for evaluating the antiviral activity of this compound.

Caption: Potential modulation of host signaling by this compound during HPIV-3 infection.

References

- 1. New antiviral cassane furanoditerpenes from Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Viruses. [bio-protocol.org]

- 7. Development and optimization of a direct plaque assay for trypsin-dependent human metapneumovirus strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protective antibodies against human parainfluenza virus type 3 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression of the Surface Glycoproteins of Human Parainfluenza Virus Type 3 by Bovine Parainfluenza Virus Type 3, a Novel Attenuated Virus Vaccine Vector - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Cell Viability with Caesalmin E Treatment using MTS Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalmin E, a cassane-type diterpenoid isolated from the plant Caesalpinia minax, has emerged as a compound of interest in oncological research due to its potential antitumor properties. Assessing the cytotoxic and cytostatic effects of novel compounds like this compound is a critical step in the drug discovery and development process. The MTS assay is a robust, colorimetric method for determining the number of viable cells in proliferation or cytotoxicity studies. This document provides detailed application notes and a comprehensive protocol for utilizing the MTS assay to evaluate the effect of this compound on cancer cell viability.

The MTS assay is based on the reduction of the tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] by metabolically active cells. Dehydrogenase enzymes found in viable cells convert the MTS tetrazolium into a soluble formazan product that is purple in color. The amount of formazan produced is directly proportional to the number of living cells in the culture and can be quantified by measuring the absorbance at 490-500 nm.

Data Presentation

Due to the limited availability of published data specifically on the effects of this compound as determined by the MTS assay, the following tables are presented as illustrative examples of how to structure and report such data. These hypothetical results are based on typical outcomes for natural compounds with anticancer activity.

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 48 | 25.5 |

| A549 | Lung Cancer | 48 | 32.8 |

| HeLa | Cervical Cancer | 48 | 18.2 |

| HCT116 | Colon Cancer | 48 | 45.1 |

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Hypothetical Cell Viability Data for this compound Treatment on a Cancer Cell Line (e.g., HeLa)

| This compound Concentration (µM) | Mean Absorbance (490 nm) ± SD | % Cell Viability |

| 0 (Control) | 1.25 ± 0.08 | 100 |

| 5 | 1.02 ± 0.06 | 81.6 |

| 10 | 0.85 ± 0.05 | 68.0 |

| 20 | 0.61 ± 0.04 | 48.8 |

| 40 | 0.35 ± 0.03 | 28.0 |

| 80 | 0.15 ± 0.02 | 12.0 |

% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100

Experimental Protocols

This section provides a detailed methodology for performing the MTS assay to assess the effect of this compound on cell viability.

Materials:

-

This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

96-well flat-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Multi-channel pipette

-

Microplate reader capable of measuring absorbance at 490-500 nm

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding:

-

Culture the desired cancer cell lines until they reach 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

-

Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per well in 100 µL of medium for a 96-well plate).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a range that is expected to cover the IC50 value.

-

Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound) and a negative control (medium only).

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTS Assay:

-

Following the treatment period, add 20 µL of the MTS reagent directly to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time may need to be optimized for different cell lines.

-

After incubation, measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration of this compound using the formula mentioned in Table 2.

-

Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the key steps involved in the MTS assay for assessing cell viability following this compound treatment.

Caption: Workflow for MTS assay with this compound treatment.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathway for this compound-induced cell death is yet to be fully elucidated, many natural compounds with anticancer properties are known to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a plausible mechanism of action for this compound. Further research is required to validate this proposed pathway.

Caption: Hypothesized intrinsic apoptosis pathway for this compound.

In Vitro Synthesis and Evaluation of Caesalmin E Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalmin E is a member of the cassane-type furanoditerpenoid family of natural products, which are predominantly found in plants of the Caesalpinia genus. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and anticancer properties. The structural complexity and promising therapeutic potential of this compound make its derivatives attractive targets for drug discovery and development.

These application notes provide a comprehensive overview of the in vitro synthesis of this compound derivatives, along with detailed protocols for their biological evaluation. The information is intended to guide researchers in the semi-synthesis of novel this compound analogs and to provide standardized methods for assessing their therapeutic potential.

I. In Vitro Synthesis of this compound Derivatives

The in vitro synthesis of this compound derivatives typically involves the semi-synthesis from a readily available natural precursor, such as this compound itself or a closely related cassane diterpenoid. The synthetic strategies focus on modifying the existing functional groups to generate a library of analogs with potentially enhanced biological activities or improved pharmacokinetic properties.

General Semi-synthesis Strategy

A common approach for the derivatization of cassane diterpenoids involves the modification of hydroxyl and carboxylic acid functionalities. The following is a generalized protocol for the synthesis of ester and ether derivatives of a cassane diterpenoid precursor.

Experimental Protocol: General Procedure for the Synthesis of this compound Ester and Ether Derivatives

Materials:

-

This compound or a suitable cassane diterpenoid precursor

-

Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

-

Acylating agents (e.g., various acid chlorides or anhydrides)

-

Alkylating agents (e.g., various alkyl halides)

-

Bases (e.g., Triethylamine (TEA), Pyridine, Sodium hydride (NaH))

-

Catalysts (e.g., 4-Dimethylaminopyridine (DMAP))

-

Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for column chromatography)

Procedure for Esterification:

-

Dissolve the this compound precursor (1 equivalent) in anhydrous DCM or pyridine.

-

Add the corresponding acid chloride or anhydride (1.1-1.5 equivalents) and a catalytic amount of DMAP.

-

If using an acid chloride, add a base such as triethylamine (1.5-2.0 equivalents) to scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired ester derivative.

Procedure for Etherification:

-

Dissolve the this compound precursor (1 equivalent) in an anhydrous polar aprotic solvent such as DMF.

-

Add a strong base, such as sodium hydride (1.1-1.5 equivalents), portion-wise at 0 °C to deprotonate the hydroxyl group.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the alkyl halide (1.1-1.5 equivalents) and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 4-24 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired ether derivative.

Workflow for Semi-Synthesis of this compound Derivatives

Caption: General workflow for the semi-synthesis of this compound ester and ether derivatives.

II. Biological Evaluation of this compound Derivatives

The synthesized this compound derivatives can be screened for a variety of biological activities, including anti-inflammatory, anticancer, and antiviral effects. The following sections provide detailed protocols for common in vitro assays.

A. Anti-inflammatory Activity

A key mechanism of inflammation involves the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The following protocol describes an in vitro assay to measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

Cell Line: RAW 264.7 murine macrophage cell line

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound derivatives dissolved in Dimethyl Sulfoxide (DMSO)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Pre-treat the cells with various concentrations of the this compound derivatives (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent to each 100 µL of supernatant in a new 96-well plate.

-

Incubate the plate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-